molecular formula C21H23BrN2O5 B247834 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine

1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No. B247834
M. Wt: 463.3 g/mol
InChI Key: UXNDCYOOZQJOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP is a piperazine derivative that has been synthesized using various methods.

Mechanism of Action

1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine exerts its therapeutic effects through various mechanisms of action. It has been found to inhibit the activity of certain enzymes that are involved in the inflammatory response. 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has been found to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has been found to reduce oxidative stress and DNA damage in cells.

Advantages and Limitations for Lab Experiments

1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has several advantages and limitations for lab experiments. One advantage is that it has been found to have low toxicity and high selectivity for cancer cells. This makes it a promising candidate for further research and development. However, one limitation is that it has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has not yet been extensively studied for its potential side effects, which may limit its use in clinical settings.

Future Directions

There are several future directions for 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine research. One direction is to further investigate its potential use in the treatment of various types of cancer. Another direction is to study its potential use in the treatment of inflammatory diseases. Additionally, future research could focus on improving the solubility and bioavailability of 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine, as well as investigating its potential side effects. Overall, 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine shows promise as a potential therapeutic agent in various fields of medicine, and further research is needed to fully understand its potential applications.

Synthesis Methods

1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-bromophenol with acetic anhydride to form 4-bromophenyl acetate. The resulting product is then reacted with piperazine in the presence of a base to form 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine. Another method involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base to form 3,4-dimethoxybenzoylpiperazine. The resulting product is then reacted with 4-bromophenyl acetate to form 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine.

Scientific Research Applications

1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

Product Name

1-[(4-Bromophenoxy)acetyl]-4-(3,4-dimethoxybenzoyl)piperazine

Molecular Formula

C21H23BrN2O5

Molecular Weight

463.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23BrN2O5/c1-27-18-8-3-15(13-19(18)28-2)21(26)24-11-9-23(10-12-24)20(25)14-29-17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3

InChI Key

UXNDCYOOZQJOMK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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